2-(2-cyanophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2-cyanophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyanophenoxy group and a dinitrophenylmethylidene group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyanophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(2-cyanophenoxy)acetohydrazide, which is then reacted with 2-hydroxy-3,5-dinitrobenzaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyanophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(2-cyanophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-cyanophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2-cyanophenoxy)acetamide: Shares the cyanophenoxy group but lacks the dinitrophenylmethylidene group.
2-(2-cyanophenoxy)acetohydrazide: Similar structure but without the additional dinitrophenylmethylidene group.
Uniqueness
2-(2-cyanophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H11N5O7 |
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Molecular Weight |
385.29 g/mol |
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H11N5O7/c17-7-10-3-1-2-4-14(10)28-9-15(22)19-18-8-11-5-12(20(24)25)6-13(16(11)23)21(26)27/h1-6,8,23H,9H2,(H,19,22)/b18-8+ |
InChI Key |
WRVGTJINSVHJCU-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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